molecular formula C11H19NO2S B13343583 Methyl 2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)but-3-enoate

Methyl 2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)but-3-enoate

Cat. No.: B13343583
M. Wt: 229.34 g/mol
InChI Key: PKCUTGXZNSUWJK-UHFFFAOYSA-N
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Description

Methyl 2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)but-3-enoate is an organic compound that features a thiopyran ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)but-3-enoate typically involves the reaction of tetrahydro-2H-thiopyran-4-ylmethanol with an appropriate amine and an esterifying agent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)but-3-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Methyl 2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)but-3-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving sulfur-containing heterocycles and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)but-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or altering the conformation of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((tetrahydro-2H-thiopyran-4-yl)amino)acetate
  • Tetrahydro-2H-thiopyran-4-ylmethanol
  • Methyl tetrahydro-2H-pyran-4-carboxylate

Uniqueness

Methyl 2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)but-3-enoate is unique due to its specific structural features, such as the presence of both a thiopyran ring and an amino butenoate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

methyl 2-(thian-4-ylmethylamino)but-3-enoate

InChI

InChI=1S/C11H19NO2S/c1-3-10(11(13)14-2)12-8-9-4-6-15-7-5-9/h3,9-10,12H,1,4-8H2,2H3

InChI Key

PKCUTGXZNSUWJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C=C)NCC1CCSCC1

Origin of Product

United States

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